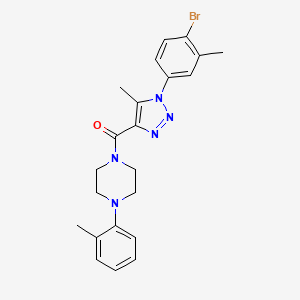

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN5O/c1-15-6-4-5-7-20(15)26-10-12-27(13-11-26)22(29)21-17(3)28(25-24-21)18-8-9-19(23)16(2)14-18/h4-9,14H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHMRBOJDLXDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 360.24 g/mol. It contains a triazole ring, a brominated phenyl group, and a piperazine moiety, which are known to influence its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperazine moiety may enhance binding affinity to specific receptors, influencing signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Triazole derivatives are widely studied for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds containing piperazine have been investigated for their potential in treating neurological disorders, including anxiety and depression.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antibacterial Activity : A study reported that related triazole compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Anticancer Activity : Research on triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines .

- Neuropharmacological Studies : The piperazine derivatives have been shown to exhibit anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .

Data Table: Biological Activities Comparison

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These findings suggest that the presence of the triazole structure enhances antimicrobial efficacy, making it a promising candidate for further development in antibiotic therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving several synthesized analogues of triazole derivatives, one specific compound exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. The study utilized various assays to confirm the mechanism of action:

- MTT Assay: Confirmed cytotoxicity.

- Flow Cytometry: Demonstrated cell cycle arrest at sub-G1 and G2/M phases.

- Annexin V-FITC Staining: Indicated early and late apoptosis.

These results highlight the potential of this compound as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a detailed comparison with structurally or functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s triazole-piperazine hybrid is distinct from thiazole-pyrazole-triazole hybrids (e.g., compounds 4 and 5 in ), which prioritize planar conformations for crystallographic studies. Halogen substitution (Br vs. Cl or F) influences electronic properties and binding affinity.

Bioactivity Trends :

- Triazole-piperazine derivatives often exhibit receptor modulation (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s flexibility and hydrogen-bonding capacity .

- Thiazole-containing analogs (e.g., compound 4 in ) show antimicrobial activity, suggesting that substitution with heterocycles like thiazole may enhance bioactivity compared to simpler triazole-piperazine systems.

Synthetic Methodology :

- The target compound’s synthesis likely involves multi-step protocols similar to those in , such as Huisgen cycloaddition for triazole formation and nucleophilic substitution for piperazine functionalization.

Notes

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine or chlorine may enhance steric hindrance but improve binding to hydrophobic pockets .

- Piperazine Role : The 4-(o-tolyl)piperazine group likely contributes to solubility and pharmacokinetic properties, as seen in related CNS-targeting drugs .

- Triazole Stability : The 1,2,3-triazole core offers metabolic stability compared to traditional amide or ester linkages, a feature exploited in drug design .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

Methodological Answer:

The synthesis involves coupling a 1,2,3-triazole core with brominated aryl and piperazine moieties. Key steps include:

- Triazole Formation: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Control steric hindrance by adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to favor regioselectivity .

- Piperazine Functionalization: React the triazole intermediate with 4-(o-tolyl)piperazine under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile. Monitor reaction progress via TLC to minimize byproducts .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC and NMR (¹H/¹³C) .

Basic: How can structural elucidation be performed to confirm the compound’s identity?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Assign peaks for the triazole C-H (δ 7.8–8.2 ppm), o-tolyl methyl (δ 2.3–2.5 ppm), and piperazine protons (δ 3.1–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution ESI-MS, targeting [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns should align with the triazole and piperazine substructures .

- X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water). Analyze intermolecular interactions (e.g., C-H⋯π, halogen bonding) to validate spatial arrangement .

Advanced: How do steric and electronic effects of the 4-bromo-3-methylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom enables Suzuki-Miyaura couplings, but steric hindrance from the methyl group at the 3-position can reduce reaction efficiency. To optimize:

- Catalyst Selection: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to prevent catalyst poisoning.

- Solvent Effects: Polar aprotic solvents (DMSO or DMF) enhance solubility of aromatic intermediates.

- Kinetic Studies: Monitor reaction progress via ¹⁹F NMR (if fluorinated partners are used) to quantify activation barriers. Compare yields with analogous compounds lacking the methyl group to isolate steric contributions .

Advanced: What computational strategies predict binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A/2A receptors. Focus on the piperazine moiety’s orientation in the binding pocket and halogen bonding via the bromine atom.

- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Calculate binding free energies (MM-PBSA/GBSA) .

- SAR Analysis: Compare with analogs (e.g., 4-fluorophenyl instead of o-tolyl) to identify critical substituents for potency .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from polymorphic forms or solvate formation. To address:

- Polymorph Screening: Recrystallize from multiple solvents (e.g., acetone, chloroform) and analyze via PXRD. Compare unit cell parameters with biological assay data to correlate crystal packing with activity .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br⋯H contacts) that modulate solubility and bioavailability. High halogen bonding may enhance membrane permeability .

Advanced: What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS; common pathways include triazole ring oxidation or piperazine N-dealkylation.

- Stabilization: Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar). Lyophilization improves stability in aqueous formulations .

Basic: How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve efficiency by 20–30% .

- Flow Chemistry: Use continuous reactors to maintain optimal temperature and mixing, minimizing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.